molecular formula C12H11FN2 B2775571 N-(2-Fluorophenyl)-4-methylpyridin-2-amine CAS No. 1260801-53-3

N-(2-Fluorophenyl)-4-methylpyridin-2-amine

Cat. No. B2775571
CAS RN: 1260801-53-3
M. Wt: 202.232
InChI Key: IKQIMVZWOKQTAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between 5-nitrothiophene-2-carboxyaldehyde and 2-fluoroaniline . The procedure typically includes refluxing a mixture of these two reactants in ethanol. The resulting product has been characterized by single-crystal X-ray determination, confirming its structure .


Molecular Structure Analysis

The molecular geometry of N-(2-Fluorophenyl)-4-methylpyridin-2-amine has been studied using both the Hartree-Fock (HF) and density functional theory (DFT) methods. The calculated results indicate that DFT at the B3LYP/6-311++G(d,p) level accurately reproduces the experimentally determined structure. Additionally, atomic charges, molecular electrostatic potential, and chemical reactivity descriptors have been predicted theoretically .

properties

IUPAC Name

N-(2-fluorophenyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-9-6-7-14-12(8-9)15-11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQIMVZWOKQTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757023

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